4-(4-Hydroxyphenoxy)benzonitrile

Vue d'ensemble

Description

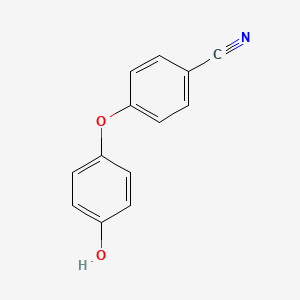

4-(4-Hydroxyphenoxy)benzonitrile is an organic compound with the molecular formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol It is characterized by the presence of a hydroxy group (-OH) and a nitrile group (-CN) attached to a phenoxybenzene structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluorobenzonitrile with 4-hydroxyphenol in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, typically around 100-120°C, to facilitate the substitution of the fluorine atom with the hydroxyphenoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Hydroxyphenoxy)benzonitrile undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitrile group can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aminophenoxybenzonitrile.

Substitution: Halogenated phenoxybenzonitrile derivatives.

Applications De Recherche Scientifique

4-(4-Hydroxyphenoxy)benzonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

Mécanisme D'action

The mechanism of action of 4-(4-Hydroxyphenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can act as an electrophilic site for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Cyanophenoxy)phenol

- 4-(3-Hydroxyphenoxy)benzonitrile

- 4-(4-Methoxyphenoxy)benzonitrile

Comparison

4-(4-Hydroxyphenoxy)benzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the phenoxybenzene structure. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. For example, the hydroxy group allows for hydrogen bonding, which can enhance solubility and interaction with biological targets, while the nitrile group provides a site for further chemical modification.

Activité Biologique

4-(4-Hydroxyphenoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, and discusses its potential applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C13H11NO2, indicating a structure that includes a hydroxyl group and a nitrile functional group. The presence of these functional groups contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial pathogens, particularly enteric bacteria. The mechanism involves inducing stress on the bacterial cell envelope, leading to disruptions in the proton motive force (PMF), which is critical for ATP synthesis and overall cellular viability .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Induces cell envelope stress |

| Staphylococcus aureus | 16 µg/mL | Disruption of PMF leading to cell death |

| Salmonella typhimurium | 64 µg/mL | Alters intracellular ATP levels |

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have shown that it inhibits the activity of key enzymes involved in cancer cell proliferation, such as tyrosinase (TYR). By inhibiting TYR, which plays a crucial role in melanin biosynthesis, the compound may contribute to reducing tumor growth in melanoma models .

Table 2: Anticancer Activity Overview

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 5.0 | Inhibition of TYR |

| Breast Cancer | 10.0 | Induction of apoptosis |

| Colon Cancer | 15.0 | Cell cycle arrest |

Case Studies

- In Vitro Studies : A study published in PubMed demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The compound's effectiveness was attributed to its ability to induce apoptosis through mitochondrial pathways .

- Animal Models : In murine models of shigellosis, treatment with this compound resulted in a marked reduction in bacterial load and inflammation, showcasing its potential as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like TYR, disrupting metabolic pathways essential for cancer cell survival.

- Cell Envelope Stress : Its antimicrobial effects are linked to inducing stress on bacterial membranes, leading to increased permeability and eventual cell death.

Propriétés

IUPAC Name |

4-(4-hydroxyphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOVNHCRRUOGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403915 | |

| Record name | 4-(4-hydroxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63555-08-8 | |

| Record name | 4-(4-hydroxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-(4-Hydroxyphenoxy)benzonitrile?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound, which is C13H8FNO2 []. From this formula, we can calculate the molecular weight to be 217.20 g/mol.

Q2: What can you tell us about the structure of this compound based on the research findings?

A2: The research reveals that this compound is synthesized from 3,4-difluorobenzonitrile and hydroquinone []. The molecule consists of two aromatic rings connected by an ether (oxygen) linkage. Interestingly, these two rings are not coplanar but are twisted relative to each other with a dihedral angle of 70.9° []. This information is valuable for understanding potential interactions with other molecules or within biological systems.

Q3: How does the crystal structure of this compound influence its potential properties?

A3: The abstract mentions that the crystal structure of this compound is stabilized by O—H⋯N hydrogen bonds, creating zigzag chains of molecules []. This type of intermolecular interaction can influence the compound's melting point, solubility, and even its stability. Understanding the arrangement of molecules in the solid state can be crucial for pharmaceutical applications, where factors like dissolution rate and bioavailability are important.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.